2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-7(5-10)6-1-2-8-3-6;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVFFXDWKWUIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Diol Precursors
One common approach involves starting from amino alcohols such as 2-amino-2-(hydroxymethyl)propane-1,3-diol (serinol) or its derivatives. The amino group and vicinal diol functionalities serve as handles for cyclization to form the pyrrolidine ring.
Method Example: Reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with appropriate electrophiles or under conditions promoting intramolecular cyclization yields the pyrrolidine ring substituted with diol groups. This approach is supported by procedures where the amino diol is reacted with alkylating agents or under acidic conditions to induce ring closure.
Reaction Conditions: Typically, mild heating in ethanol/water mixtures at room temperature to moderate temperatures (e.g., 25–90 °C) for 1–14 hours is employed, followed by solvent removal under reduced pressure to isolate the product as a solid.
Solvent- and Catalyst-Free Synthesis
A significant advancement is the development of environmentally friendly methods that avoid solvents and chemical catalysts, reducing waste and purification steps.
Advantages: This method provides high selectivity and purity without the need for organic solvents or acid catalysts, minimizing environmental impact and simplifying purification.
Formation of Hydrochloride Salt
The free base pyrrolidine diol is converted to its hydrochloride salt by treatment with ethereal hydrogen chloride or aqueous HCl solutions.
Procedure: The free base is dissolved or suspended in an appropriate solvent (e.g., ethanol), and HCl gas or solution is introduced. The resulting hydrochloride salt precipitates or is isolated by evaporation and recrystallization.
Purpose: Salt formation improves compound stability, solubility, and handling properties.
The solvent- and catalyst-free method represents a green chemistry approach, avoiding organic solvents and acid catalysts that are common in traditional syntheses, which often require extensive purification due to side products.
Traditional methods using solvents like toluene or heptane and acid catalysts result in mixtures with low selectivity and require removal of solvents, which can be environmentally harmful.
Use of preparative high-performance liquid chromatography (HPLC) is reported for purification in some synthetic routes, especially when complex intermediates or side products are present.
Catalytic transfer hydrogenation has been employed in related pyrrolidine analog syntheses to achieve N-deprotection efficiently, indicating potential for streamlined synthetic steps in related compounds.
The preparation of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride primarily involves cyclization of amino diol precursors under mild conditions, followed by salt formation. Recent advances favor solvent- and catalyst-free methods that provide high purity products with minimal environmental impact. These methods offer operational simplicity, cost-effectiveness, and align with green chemistry principles. The hydrochloride salt is typically formed by treatment of the free base with hydrogen chloride, enhancing stability and usability.
Chemical Reactions Analysis
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of novel compounds with potential applications in pharmaceuticals and materials science.
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Hydroxyl groups oxidized to carbonyls | Potassium permanganate, chromium trioxide |
| Reduction | Formation of alcohols or amines | Lithium aluminum hydride |
| Substitution | Replacement of hydroxyl groups with other functional groups | Thionyl chloride, phosphorus tribromide |
Biological Applications
Potential Biological Activity
Research indicates that 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride may interact with various biomolecules, suggesting potential therapeutic effects. Studies are ongoing to explore its role in modulating enzyme activity and receptor interactions.
- Mechanism of Action : The pyrrolidine ring can interact with specific enzymes and receptors, influencing their activity through hydrogen bonding facilitated by the hydroxyl groups.
Medicinal Applications
Therapeutic Investigations
The compound is being investigated for its potential use in drug development. Its structural properties may allow it to act as a precursor for synthesizing pharmaceuticals targeting specific diseases.
- Case Study Example : A study explored the use of similar compounds for pain management by acting on S1P receptors, indicating that derivatives of this compound could exhibit similar properties .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.
| Industry Application | Description |
|---|---|
| Chemical Manufacturing | Intermediate for producing new materials |
| Polymer Production | Building block for polymers with enhanced properties |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview of Comparable Compounds
The following compounds share structural similarities with 2-(pyrrolidin-3-yl)propane-1,3-diol hydrochloride, primarily through their propane-1,3-diol backbone or amine substituents. Key differences in substituents, ring systems, and pharmacological profiles are highlighted.
Table 1: Comparative Data for this compound and Analogs
Detailed Analysis of Key Comparisons
Fingolimod Hydrochloride (FTY720)
- Structural Differences: Fingolimod features a 4-octylphenethyl side chain and an amino group on the propane-1,3-diol backbone, whereas the target compound substitutes a pyrrolidin-3-yl group. The hydrophobic octylphenethyl moiety in fingolimod enhances membrane permeability and receptor binding .
- Pharmacological Profile: Fingolimod is a prodrug phosphorylated to its active metabolite (fingolimod-P), which acts as a sphingosine-1-phosphate (S1P) receptor modulator. It traps lymphocytes in lymph nodes, reducing autoimmune attacks in multiple sclerosis (MS) . In contrast, 2-(pyrrolidin-3-yl)propane-1,3-diol HCl lacks evidence of S1P receptor activity, suggesting divergent therapeutic pathways.
- Formulation: Fingolimod HCl is administered orally in doses as low as 0.56–1.4 mg, with cyclodextrin-based formulations enhancing stability .
2-(Piperidin-4-yl)propane-1,3-diol Hydrochloride
- Ring System Variation: The piperidin-4-yl group (6-membered ring) vs. pyrrolidin-3-yl (5-membered ring) alters conformational flexibility and steric effects.
Tris and Derivatives
- Functional Role : Tris and its hydrochloride form are widely used as buffering agents (e.g., in electrophoresis) due to their stable pH range (7–9). The absence of cyclic amines in Tris limits its utility in receptor-targeted drug design compared to the target compound .
2-(Aminomethyl)propane-1,3-diol Hydrochloride
- Simpler Substituents: The linear aminomethyl group increases hydrophilicity, making this compound suitable for solubility enhancement in formulations.
Research Findings and Implications
- Synthetic Utility : The pyrrolidine and piperidine analogs (target compound and 2-(piperidin-4-yl)propane-1,3-diol HCl) are valuable intermediates in synthesizing complex molecules, particularly for introducing chiral centers or nitrogen-containing motifs .
- Therapeutic Potential: Fingolimod’s success underscores the importance of hydrophobic substituents in S1P receptor modulation. Modifying the target compound with similar groups could explore new immunomodulatory pathways.
- Biochemical Applications: Tris derivatives highlight how minor structural changes (e.g., hydroxymethyl vs. cyclic amines) pivot compounds from pharmaceutical roles to routine laboratory use .
Biological Activity
2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring, this compound has been studied for its interactions with various biological targets, suggesting possible therapeutic applications.
- Molecular Formula: C7H16ClNO2
- Molecular Weight: Approximately 181.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups present in the compound facilitate hydrogen bonding, enhancing its binding affinity to biological targets. This interaction may modulate enzymatic activity and influence various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to pyrrolidine have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of specific receptor pathways can mitigate cellular damage . The compound's ability to act as a ligand for various receptors indicates its potential role in drug development aimed at neurological conditions.
Case Studies
-
Kynurenine Pathway Modulation:
A study investigated the effects of pyrrolidine derivatives on the kynurenine pathway, which is crucial in neuroinflammation and neurodegeneration. Administration of these compounds resulted in altered levels of kynurenine metabolites in animal models, suggesting a therapeutic potential for conditions like Alzheimer's disease . -
In Vivo Efficacy:
In experimental models of acute pancreatitis, administration of pyrrolidine derivatives demonstrated protective effects against organ damage, as evidenced by histological analysis and biochemical markers . This highlights the compound's potential in managing inflammatory conditions.
Research Applications
The applications of this compound extend beyond antimicrobial and neuroprotective properties:
- Medicinal Chemistry: Used as a precursor for synthesizing novel therapeutic agents.
- Biochemical Research: Investigated for its role in various biochemical pathways and receptor interactions.
- Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Q & A
Q. What are the recommended synthetic routes for 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Amination : Reacting a pyrrolidine derivative with propane-1,3-diol precursors under controlled pH and temperature. Catalysts like palladium or nickel may enhance reaction efficiency .
- Hydrochloride Formation : Treating the free base with hydrochloric acid in anhydrous conditions to precipitate the hydrochloride salt, improving solubility and stability .
Optimization Strategies : - Vary solvents (e.g., ethanol vs. dichloromethane) to assess polarity effects on yield.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What are the critical parameters to monitor during purification, and which chromatographic methods are recommended?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal formation; monitor melting point consistency .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) achieve >95% purity. Adjust flow rates (1.0–1.5 mL/min) for peak resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data under varying physiological conditions?
Methodological Answer:
- Controlled Solubility Studies :
- Stability Analysis :
- Statistical Validation : Apply ANOVA to evaluate batch-to-batch variability and ensure reproducibility .
Q. What in vitro assays are suitable for investigating biological activity, and how should controls be designed?
Methodological Answer:
- Receptor Binding Assays :
- Cell Viability Assays :
- Pharmacokinetic Modeling :
Q. How should researchers address discrepancies in reported pharmacokinetic (PK) parameters across species?
Methodological Answer:
- Cross-Species PK Studies :
- Mechanistic Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
